molecular formula C11H14O4 B3121867 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid CAS No. 29542-72-1

3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid

Cat. No. B3121867
CAS RN: 29542-72-1
M. Wt: 210.23 g/mol
InChI Key: RLAVEODUCXLMQJ-UHFFFAOYSA-N
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Description

“3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid” is a chemical substance with the CAS number 29542-72-1 . It is used for experimental and research purposes .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid and its derivatives are primarily involved in the synthesis of complex spirocyclic compounds. For instance, the synthesis of spirocyclic compounds like 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4,5]deca-3-ene was achieved through reactions involving similar spirocyclic structures. These compounds were synthesized using a one-pot synthesis method, indicating a streamlined process for creating complex molecules (Yu et al., 2015). Furthermore, the crystal structure of similar spirocyclic compounds has been studied, revealing details about their molecular arrangements and conformations, which are crucial for understanding their chemical behavior and potential applications (Wang et al., 2011).

Pharmaceutical Synthesis

Compounds with a similar spirocyclic structure have been synthesized and evaluated for their potential medicinal applications. For example, new spirothiazolidinone derivatives were synthesized and showed strong activity against the influenza A/H3N2 virus. This indicates that these compounds, related to 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid, could serve as a basis for developing new classes of antiviral molecules (Apaydın et al., 2020). Additionally, similar compounds were involved in synthesizing molecules with antimicrobial activities, suggesting their relevance in creating antibacterial and antifungal agents (Thanusu et al., 2011).

Chemical Reactions and Synthesis

3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid is also relevant in various chemical reactions for synthesizing new compounds. Studies have detailed the reactions of similar spirocyclic compounds with different reagents, leading to the formation of novel compounds with potential applications in various fields. These reactions are significant for expanding the chemical repertoire of spirocyclic compounds and exploring their utility in different domains (Kirillov et al., 2012).

Future Directions

The future directions or applications of this compound are not specified in the available resources. As it’s used for experimental and research purposes , it might have potential applications in various fields of chemistry.

properties

IUPAC Name

3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-8(9(12)13)11(15-10(7)14)5-3-2-4-6-11/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVEODUCXLMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid
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3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid

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